Cas no 2648972-17-0 (2-(1-isocyanatoethyl)-5-(2-methylcyclopropyl)furan)

2-(1-Isocyanatoethyl)-5-(2-methylcyclopropyl)furan is a specialized furan-based isocyanate compound featuring a reactive isocyanate group and a methyl-substituted cyclopropyl moiety. Its unique structure enables its use as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and functionalized polymers. The isocyanate group facilitates crosslinking reactions, making it valuable in polyurethane and polyurea formulations, where it contributes to enhanced mechanical and thermal properties. The methylcyclopropyl substituent may impart steric and electronic effects, influencing reactivity and stability. This compound is suited for applications requiring tailored reactivity profiles in advanced material science and pharmaceutical chemistry. Proper handling is essential due to its moisture sensitivity and potential toxicity.
2-(1-isocyanatoethyl)-5-(2-methylcyclopropyl)furan structure
2648972-17-0 structure
Product Name:2-(1-isocyanatoethyl)-5-(2-methylcyclopropyl)furan
CAS No:2648972-17-0
MF:C11H13NO2
MW:191.226423025131
CID:6599772
PubChem ID:165690956
Update Time:2025-10-05

2-(1-isocyanatoethyl)-5-(2-methylcyclopropyl)furan Chemical and Physical Properties

Names and Identifiers

    • 2-(1-isocyanatoethyl)-5-(2-methylcyclopropyl)furan
    • 2648972-17-0
    • EN300-1731299
    • Inchi: 1S/C11H13NO2/c1-7-5-9(7)11-4-3-10(14-11)8(2)12-6-13/h3-4,7-9H,5H2,1-2H3
    • InChI Key: ZPMCTRKZOCLQAF-UHFFFAOYSA-N
    • SMILES: O1C(C(C)N=C=O)=CC=C1C1CC1C

Computed Properties

  • Exact Mass: 191.094628657g/mol
  • Monoisotopic Mass: 191.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 260
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 42.6Ų

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Additional information on 2-(1-isocyanatoethyl)-5-(2-methylcyclopropyl)furan

Comprehensive Guide to 2-(1-isocyanatoethyl)-5-(2-methylcyclopropyl)furan (CAS No. 2648972-17-0)

2-(1-isocyanatoethyl)-5-(2-methylcyclopropyl)furan (CAS No. 2648972-17-0) is a specialized furan derivative with a unique molecular structure, combining an isocyanate group and a methylcyclopropyl substituent. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a versatile building block for synthesizing bioactive molecules. Its molecular formula, C11H13NO2, and distinct structural features make it a valuable intermediate in organic synthesis.

The isocyanatoethyl moiety in this compound enables it to participate in urethane-forming reactions, which are critical in polymer chemistry and drug design. Meanwhile, the 2-methylcyclopropyl group introduces steric and electronic effects that can influence the compound's reactivity and binding properties. Researchers are particularly interested in its applications for developing small-molecule inhibitors and functional materials, aligning with current trends in personalized medicine and sustainable chemistry.

In recent years, the demand for furan-based intermediates like 2-(1-isocyanatoethyl)-5-(2-methylcyclopropyl)furan has surged, driven by advancements in heterocyclic chemistry and green synthesis. A 2023 market analysis highlighted its growing role in catalysis and bioconjugation, addressing key challenges in drug delivery systems. Its compatibility with click chemistry protocols further enhances its utility in high-throughput screening and biomarker discovery.

From a safety perspective, proper handling protocols are essential due to the reactivity of the isocyanate group. However, its non-hazardous classification under standard conditions makes it suitable for controlled laboratory use. The compound's stability in anhydrous environments and solubility in common organic solvents like dichloromethane and tetrahydrofuran facilitate its integration into multistep synthetic routes.

Emerging applications of 2-(1-isocyanatoethyl)-5-(2-methylcyclopropyl)furan include its use in metal-organic frameworks (MOFs) for gas storage and in photoactive materials for optoelectronic devices. These innovations respond to global interest in renewable energy solutions and carbon capture technologies, positioning this compound as a frontier research material. Analytical techniques such as HPLC-MS and NMR spectroscopy are typically employed to verify its purity and structural integrity.

The synthesis of 2-(1-isocyanatoethyl)-5-(2-methylcyclopropyl)furan often involves Pd-catalyzed cross-coupling or microwave-assisted reactions, reflecting modern trends toward atom-efficient methodologies. Patent literature reveals its incorporation in proteolysis-targeting chimeras (PROTACs), showcasing its relevance in next-generation therapeutics. As the scientific community prioritizes structure-activity relationship (SAR) studies, this compound's modular design offers exceptional flexibility for molecular optimization.

For researchers sourcing CAS 2648972-17-0, quality parameters like ≥95% purity and low heavy metal content are critical. Reputable suppliers provide detailed certificates of analysis (CoA) and stability data, ensuring reproducibility in experimental workflows. Storage recommendations typically include argon atmosphere and −20°C conditions to preserve its reactive functionalities.

Future developments may explore the compound's potential in bioorthogonal chemistry and enantioselective catalysis, areas gaining traction in precision medicine and asymmetric synthesis. Its structural motifs also show promise for designing fluorescent probes and enzyme mimetics, addressing unmet needs in diagnostic imaging and biocatalysis. Collaborative studies between academia and industry continue to uncover novel applications for this multifaceted furan derivative.

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